molecular formula C10H13B B1341988 1-(2-Bromoethyl)-4-ethylbenzene CAS No. 259818-85-4

1-(2-Bromoethyl)-4-ethylbenzene

Cat. No.: B1341988
CAS No.: 259818-85-4
M. Wt: 213.11 g/mol
InChI Key: FWBJWFXOZYZDDZ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-ethylbenzene is an organic compound belonging to the class of aryl bromides It consists of a benzene ring substituted with an ethyl group and a bromoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylstyrene. The reaction typically employs bromine or hydrogen bromide in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the anti-Markovnikov addition of hydrogen bromide to 4-ethylstyrene. This method is favored due to its efficiency and scalability. The reaction is carried out in a suitable solvent, such as n-heptane, with a radical initiator like azobisisobutyronitrile to facilitate the addition reaction .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include amines, ethers, and thioethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 4-ethylbenzene.

Scientific Research Applications

1-(2-Bromoethyl)-4-ethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: It is used in the synthesis of β-peptidomimetics, which are molecules that mimic the structure and function of natural peptides.

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethyl group undergoes electron transfer processes, leading to the formation of oxidized products.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an ethyl group and a bromoethyl group on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(2-bromoethyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJWFXOZYZDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600233
Record name 1-(2-Bromoethyl)-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259818-85-4
Record name 1-(2-Bromoethyl)-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259818-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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